
Isotretinoin
概要
説明
準備方法
合成経路と反応条件
レチノイン酸を合成するための一般的な方法の1つは、ビタミンA酢酸をアルカリ条件下で加水分解してビタミンAを得ることです。 続いて、イオン液体中、トリフェニルホスフィンを触媒として、ルテニウムクロライドを酸素雰囲気中で酸化反応を行うことで、レチノイン酸が得られます。 . もう1つの方法は、置換されたトリフェニルホスフィン塩とβ-ホルミルクロトン酸を原料とする立体特異的合成プロセスです。 このプロセスには、アルカリ条件下でのWittig反応が含まれ、その後、パラジウムまたはロジウム化合物を用いて異性化を行うことで、目的の立体配置を持つレチノイン酸が得られます。 .
工業的製造方法
レチノイン酸の工業的製造は、通常、上記の合成経路に従い、高収率と純度を実現するために、反応条件を最適化することに重点を置いています。 このプロセスには、温度、pH、触媒濃度などの反応パラメータを慎重に制御し、原料をレチノイン酸に効率的に変換することが含まれます。 .
化学反応の分析
反応の種類
レチノイン酸は、酸化、還元、置換など、さまざまな化学反応を起こします。 レチノイン酸は、光化学的および酸化的な分解に特に敏感であり、その安定性と有効性に影響を与える可能性があります。 .
一般的な試薬と条件
レチノイン酸の合成や反応で使用される一般的な試薬には、加水分解のためのアルカリ溶液、酸化のためのルテニウムクロライド、異性化のためのパラジウムまたはロジウム化合物などがあります。 . 反応は、一般的に、目的の生成物を高純度で得るために、制御された条件下で行われます。
生成される主な生成物
レチノイン酸の合成から生成される主な生成物は、全トランスレチノイン酸です。 レチノイン酸は、分解中に、イソトレチノインやその他のレチノイド化合物などのさまざまな副生成物を生成する可能性があります。 .
科学研究への応用
レチノイン酸は、幅広い科学研究への応用があります。
化学: レチノイン酸は、レチノイド化学と光安定性の研究におけるモデル化合物として使用されています。.
生物学: レチノイン酸は、特に上皮細胞における細胞分化と増殖の研究に使用されています。.
科学的研究の応用
Approved Indications
Isotretinoin is primarily approved for:
- Severe Recalcitrant Acne : Particularly nodular acne unresponsive to other treatments.
Off-Label Indications
The compound is also utilized for various off-label applications:
- Moderate Acne : Increasingly used for less severe forms of acne.
- Cutaneous T-cell Lymphomas : Demonstrated efficacy in certain skin cancers.
- Neuroblastoma : Investigated for its potential in pediatric oncology.
- Rosacea and Folliculitis : Effective in treating inflammatory skin conditions.
- Prevention of Squamous Cell Carcinoma : Used in high-risk patients .
Case Study 1: Acne Treatment
A retrospective analysis of 20 studies involving 1,500 patients indicated that this compound significantly improved acne symptoms, with a notable reduction in depressive symptoms among patients undergoing treatment. The standardized mean difference in depression scores was -0.33 (95% CI -0.51 to -0.15), suggesting a positive impact on mental health during treatment .
Case Study 2: Off-Label Use in Skin Cancer
A cohort study evaluated the effectiveness of this compound in treating cutaneous T-cell lymphomas. Patients receiving this compound showed a marked reduction in tumor size and improved quality of life metrics compared to those receiving standard therapies alone.
Safety and Monitoring
While this compound is effective, it is associated with several potential side effects:
- Teratogenicity : High risk during pregnancy necessitates strict contraceptive measures for women of childbearing age.
- Psychiatric Effects : Some studies suggest a correlation with increased depression risk; however, recent analyses indicate that improvements in depressive symptoms may occur alongside treatment .
- Gastrointestinal Issues : There are concerns regarding inflammatory bowel disease; however, evidence remains inconclusive regarding a direct causal relationship .
Data Table: Indications and Efficacy
Indication | Type | Efficacy Level | Notes |
---|---|---|---|
Severe Recalcitrant Acne | FDA Approved | High | Standard treatment protocol |
Moderate Acne | Off-label | Moderate | Increasingly common use |
Cutaneous T-cell Lymphoma | Off-label | High | Effective in specific cases |
Neuroblastoma | Off-label | Variable | Under investigation |
Rosacea | Off-label | Moderate | Benefits noted but requires further study |
Squamous Cell Carcinoma Prevention | Off-label | High | Used in high-risk populations |
作用機序
類似化合物との比較
類似化合物
イソトレチノイン: 主に重症のニキビに使用される別のレチノイドです。レチノイン酸と同様の構造を持っていますが、薬理作用は異なります。
アダパレン: ニキビ治療に使用される第3世代レチノイドです。レチノイン酸よりも安定性があり、刺激が少ないです。
レチノイン酸の独自性
レチノイン酸は、ニキビと抗老化治療の両方に強い臨床的エビデンスがあるため、レチノイドの中でも独特です。 レチノイン酸は、光老化に関して最も広く研究されているレチノイドであり、確立された安全性と有効性のプロファイルを持っています。 . レチノイン酸は、他のレチノイドには見られない特徴である、細胞分化を誘導する能力により、急性前骨髄球性白血病の貴重な治療薬となっています。 .
生物活性
Isotretinoin, a derivative of vitamin A, is primarily used in the treatment of severe acne. Its biological activity encompasses a range of cellular and molecular mechanisms that contribute to its efficacy and associated side effects. This article delves into the biological activity of this compound, highlighting key research findings, case studies, and relevant data.
1. Sebocyte Apoptosis and Sebum Production Reduction
this compound induces apoptosis in sebocytes, the cells responsible for sebum production. This process is crucial for its effectiveness in treating acne. Research indicates that this compound's ability to induce cell death in sebocytes is independent of retinoic acid receptor (RAR) activation, suggesting alternative pathways are involved .
2. Autophagy Activation
Recent studies have shown that this compound activates autophagy in sebocytes, leading to sebosuppression. This mechanism may enhance the drug's effectiveness by reducing the size and activity of sebaceous glands .
3. Gene Regulation
this compound influences various gene regulatory pathways. It upregulates p53, a tumor suppressor gene that plays a role in apoptosis and cellular stress responses, while also suppressing pathways related to insulin-like growth factor (IGF) signaling . This modulation can lead to reduced comedogenesis (formation of acne lesions) and decreased sebum production.
Pharmacokinetics
This compound is typically administered orally and has a half-life of approximately 20 hours. Peak plasma concentrations are reached within 2-4 hours post-administration . Its absorption is significantly enhanced when taken with a high-fat meal, which can affect the bioavailability of different formulations.
Parameter | Value |
---|---|
Half-life | ~20 hours |
Peak plasma concentration | 74-511 ng/mL (1-4 hours post-dose) |
Bioavailability | Increased with high-fat meals |
Clinical Studies and Case Reports
1. Efficacy in Acne Treatment
Numerous studies support this compound's efficacy in treating severe acne. A systematic review indicated that this compound not only reduces acne lesions but also leads to significant improvements in quality of life for patients suffering from severe forms of acne .
2. Neuropsychiatric Effects
Concerns regarding this compound's potential neuropsychiatric side effects have been documented. While some studies suggest a link between this compound and conditions such as depression or anxiety, others indicate that these associations may not be causative . A large case-control study found no significant increase in inflammatory bowel disease (IBD) risk associated with this compound usage, although some individual cases have raised concerns about its safety profile .
Case Study: Inflammatory Bowel Disease (IBD)
A notable case-control study analyzed the relationship between this compound use and IBD. The study included 2159 IBD cases matched with 43,180 controls, revealing no significant association between this compound exposure and IBD risk, with an adjusted relative risk (RR) close to 1 for both ulcerative colitis (UC) and Crohn's disease (CD) . However, it was noted that prolonged exposure could increase risk factors for UC.
Summary of Findings
- Apoptosis Induction : this compound effectively induces apoptosis in sebocytes, reducing sebum production.
- Autophagy Activation : Enhances sebocyte turnover and contributes to acne treatment.
- Gene Regulation : Modulates pathways linked to cell survival and proliferation.
- Safety Profile : While generally considered safe, ongoing vigilance is necessary regarding potential neuropsychiatric effects and gastrointestinal risks.
特性
IUPAC Name |
(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-9,11-12,14H,7,10,13H2,1-5H3,(H,21,22)/b9-6+,12-11+,15-8+,16-14+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHGAZHPCJJPHSC-YCNIQYBTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O2 | |
Record name | tretinoin | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Tretinoin | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
13497-05-7 (hydrochloride salt) | |
Record name | Tretinoin [USAN:USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000302794 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7021239 | |
Record name | Retinoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7021239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | all-trans-Retinoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001852 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
<0.1 g/100 mL | |
Record name | Tretinoin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00755 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Tretinoin binds to alpha, beta, and gamma retinoic acid receptors (RARs). RAR-alpha and RAR-beta have been associated with the development of acute promyelocytic leukemia and squamous cell cancers, respectively. RAR-gamma is associated with retinoid effects on mucocutaneous tissues and bone. Although the exact mechanism of action of tretinoin is unknown, current evidence suggests that the effectiveness of tretinoin in acne is due primarily to its ability to modify abnormal follicular keratinization. Comedones form in follicles with an excess of keratinized epithelial cells. Tretinoin promotes detachment of cornified cells and the enhanced shedding of corneocytes from the follicle. By increasing the mitotic activity of follicular epithelia, tretinoin also increases the turnover rate of thin, loosely-adherent corneocytes. Through these actions, the comedo contents are extruded and the formation of the microcomedo, the precursor lesion of acne vulgaris, is reduced. Tretinoin is not a cytolytic agent but instead induces cytodifferentiation and decreased proliferation of APL cells in culture and in vivo. When Tretinoin is given systemically to APL patients, tretinoin treatment produces an initial maturation of the primitive promyelocytes derived from the leukemic clone, followed by a repopulation of the bone marrow and peripheral blood by normal, polyclonal hematopoietic cells in patients achieving complete remission (CR). The exact mechanism of action of tretinoin in APL is unknown. | |
Record name | Tretinoin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00755 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
302-79-4, 97950-17-9 | |
Record name | Retinoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=302-79-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tretinoin [USAN:USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000302794 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | cis-Retinoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097950179 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tretinoin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00755 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | tretinoin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759631 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Retinoic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122758 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Retinoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7021239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tretinoin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.573 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRETINOIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5688UTC01R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | all-trans-Retinoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001852 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
181 °C | |
Record name | Tretinoin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00755 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | all-trans-Retinoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001852 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。